molecular formula C12H16N4O B12915684 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one CAS No. 65004-41-3

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one

Cat. No.: B12915684
CAS No.: 65004-41-3
M. Wt: 232.28 g/mol
InChI Key: OGQAMILDZRAASK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a chemical compound for research applications. Pyrazole-pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal and agrochemical research. Compounds featuring the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine core have been identified as key scaffolds in developing potent and subtype-selective positive modulators of small-conductance calcium-activated potassium (KCa2 or SK) channels . Such research is critical for investigating potential therapeutic strategies for neurological conditions, including spinocerebellar ataxia . The structural motif is also explored in other fields, such as the development of novel corrosion inhibitors and the synthesis of ligands with potential catalytic activity . This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

CAS No.

65004-41-3

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16N4O/c1-5-10-9(4)13-12(14-11(10)17)16-8(3)6-7(2)15-16/h6H,5H2,1-4H3,(H,13,14,17)

InChI Key

OGQAMILDZRAASK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with an ethyl-substituted pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The target compound’s pyrimidin-4(1H)-one core distinguishes it from thiadiazine-based analogs (e.g., compounds 15b , 15c , 17a–c in ). Key differences include:

  • Electronic Properties: Pyrimidinones exhibit lactam character (amide-like resonance), enhancing polarity and hydrogen-bonding capacity compared to thiadiazines, which contain sulfur and nitrogen heteroatoms .
  • Biological Relevance: Pyrimidinones are common in pharmaceuticals (e.g., antiviral agents), whereas thiadiazines are explored for antimicrobial applications .

Substituent Effects

Diazenyl vs. Alkyl Groups

Compounds 15b, 15c, and 17a–c () feature diazenyl (-N=N-) substituents, which confer rigidity and π-conjugation.

Coumarin and Tetrazole Moieties

Derivatives in (e.g., 4i , 4j ) incorporate coumarin (a fluorescent chromophore) and tetrazole (a bioisostere for carboxylic acid). These groups introduce photophysical properties and metal-binding capabilities absent in the target compound .

Melting Points and Yields

Thiadiazine derivatives () exhibit melting points ranging from 126°C to 205°C, with yields of 80–86%. The target compound’s melting point and synthetic yield are unreported, but its alkyl substituents may lower melting points relative to diazenyl analogs due to reduced crystallinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID (Evidence) Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound Pyrimidin-4(1H)-one 3,5-Dimethylpyrazolyl, ethyl, methyl N/A N/A High polarity (lactam core)
15b () Thiadiazine p-Tolyldiazenyl, methyl 205–206 86 Antimicrobial activity
15c () Thiadiazine 4-Chlorophenyldiazenyl, methyl 187–188 84 Enhanced electron-withdrawing effects
17a () Thiadiazin-5(6H)-one Phenyldiazenyl 126–127 85 Lower melting point (green powder)
4i () Pyrimidin-2(1H)-one Coumarin, tetrazole N/A N/A Fluorescence, bioisosteric design

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyrazole ring and a pyrimidinone moiety, which may interact with various biological targets, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number65004-41-3
Molecular FormulaC12H16N4O
Molecular Weight232.282 g/mol
Log P1.855

Synthesis

The synthesis of this compound typically involves multi-step processes that can include reactions between various heterocyclic precursors. For instance, one method involves the reaction of 3,5-dimethylpyrazole with ethyl and methyl pyrimidinones under specific conditions to yield the desired product.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant efficacy against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various models .

Case Studies

Several studies have been conducted to assess the biological activity of this compound in vivo:

  • Tumor-Bearing Mice Model : In vivo studies involving tumor-bearing mice indicated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
  • Cell Viability Assays : Various concentrations of the compound were tested on cultured cancer cells to assess cell viability and apoptosis rates. Results indicated a dose-dependent response, confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the reliable synthetic protocols for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidinone derivatives are often synthesized by reacting halogenated pyrimidinones with substituted pyrazoles under reflux in ethanol or acetonitrile. Key parameters include temperature control (e.g., reflux at 80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Post-synthetic purification typically involves column chromatography (silica gel) and recrystallization from ethanol-DMF mixtures .
  • Data Example : In a 2021 study, a similar compound (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridin-4(1H)-one) was synthesized with a 25% yield using ethanol as the solvent and purified via LC-MS, achieving 98.9% purity .

Q. How can spectroscopic techniques (NMR, LC-MS, FTIR) be optimized to characterize this compound and confirm its structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks by referencing coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazole methyl groups at δ 2.2–2.7 ppm) and comparing with structurally related compounds .
  • LC-MS : Use atmospheric pressure chemical ionization (APCI) to detect the molecular ion peak ([M+H]+) and confirm molecular weight (e.g., observed m/z 266.2 for C16H15N3O) .
  • FTIR : Identify carbonyl stretches (1650–1700 cm⁻¹ for pyrimidinone C=O) and N-H vibrations (3200–3400 cm⁻¹) .

Q. What crystallization strategies are effective for resolving structural ambiguities in pyrimidinone derivatives?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps include slow evaporation from DMF/ethanol (1:1) and validating hydrogen bonding patterns (e.g., intermolecular N-H···O interactions). SHELX programs are robust for small-molecule refinement, even with twinned data .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. methyl groups at position 5) impact the compound’s bioactivity, and what statistical models are suitable for analyzing structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogenation).
  • Test biological activity (e.g., antitubercular IC50 assays) and apply multivariate regression or machine learning (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with activity .
    • Example : In SAR studies, replacing a phenyl group with a morpholino moiety (as in compound 25) reduced antitubercular activity, highlighting the importance of lipophilic groups .

Q. What experimental and computational approaches can resolve contradictions in reported biological activities of pyrimidinone derivatives?

  • Methodology :

  • Experimental : Reproduce assays under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv strain, 7H9 media).
  • Computational : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., dihydroorotate dehydrogenase, DHODH) and compare with experimental IC50 values .
    • Case Study : Discrepancies in DHODH inhibition data were resolved by validating enzyme kinetics (Km/Vmax) and ruling out off-target effects via proteome-wide docking .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodology :

  • HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., diazenyl derivatives in thiadiazine syntheses) .
  • Stability Studies : Expose the compound to accelerated conditions (40°C, 75% humidity) and characterize degradation products via HRMS and NMR .

Notes for Experimental Design

  • Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., resazurin microtiter assay vs. CFU counting) to minimize false positives .
  • Crystallography : Use SHELXL’s TWIN and BASF commands to refine twinned crystals and improve R-factor convergence .

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